molecular formula C33H70O2P2 B1615053 Methylenebis(dioctylphosphine) oxide CAS No. 21245-08-9

Methylenebis(dioctylphosphine) oxide

Cat. No.: B1615053
CAS No.: 21245-08-9
M. Wt: 560.9 g/mol
InChI Key: KLUSKQHSCYPZST-UHFFFAOYSA-N
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Description

Methylenebis(dioctylphosphine) oxide (CAS: 20664-29-3) is a bisphosphine oxide compound characterized by a central methylene (-CH₂-) bridge connecting two dioctylphosphine oxide groups. The dioctyl substituents impart significant lipophilicity, making the compound highly soluble in organic solvents and suitable for applications such as solvent extraction of metal ions . Its bidentate structure allows for enhanced coordination with metal cations, distinguishing it from monodentate phosphine oxides.

Properties

CAS No.

21245-08-9

Molecular Formula

C33H70O2P2

Molecular Weight

560.9 g/mol

IUPAC Name

1-[dioctylphosphorylmethyl(octyl)phosphoryl]octane

InChI

InChI=1S/C33H70O2P2/c1-5-9-13-17-21-25-29-36(34,30-26-22-18-14-10-6-2)33-37(35,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3

InChI Key

KLUSKQHSCYPZST-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dioctylphosphinyl)methane typically involves the reaction of dioctylphosphine with a suitable methylene precursor under controlled conditions. One common method involves the use of dichloromethane as the methylene source, reacting with dioctylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of bis(dioctylphosphinyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(dioctylphosphine) oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Dioctylphosphine.

    Substitution: Various substituted phosphinylmethane derivatives.

Scientific Research Applications

Methylenebis(dioctylphosphine) oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of bis(dioctylphosphinyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The dioctylphosphinyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenebis(dioctylphosphine) Oxide

  • Structural Difference : Features an ethylene (-C₂H₄-) bridge instead of methylene. This longer bridge may alter metal-binding geometry and steric effects.
  • Functional Impact : Ethylene-bridged analogs demonstrate comparable extractive efficiency for uranyl ions but exhibit slightly lower selectivity in mixed-metal systems due to increased flexibility .
  • Applications : Both compounds are utilized in liquid-liquid extraction processes, though methylenebis(dioctylphosphine) oxide’s shorter bridge may enhance rigidity and coordination stability .

Triphenylphosphine Oxide

  • Structural Difference: Monodentate ligand with three phenyl groups attached to a central phosphorus atom.
  • Functional Impact : Lacks the bidentate coordination capability of this compound, resulting in weaker metal complexation. Triphenylphosphine oxide is primarily used as a stabilizing ligand in catalysis rather than extraction .
  • Thermal Stability : Triphenylphosphine oxide has a higher melting point (~156°C) due to aromatic stacking, whereas this compound is likely a low-melting solid or liquid due to aliphatic chains .

Diisopropylphosphine Oxide

  • Structural Difference: Monodentate with isopropyl substituents.
  • Functional Impact: Limited to single-site coordination, reducing its utility in metal extraction. However, its smaller size improves volatility, making it suitable for gas-phase applications .
  • Solubility: Less lipophilic than this compound, restricting its use in nonpolar solvents .

Methylenebis(phosphonic dichloride)

  • Structural Difference : Replaces dioctylphosphine oxide groups with phosphonic dichloride (-POCl₂) moieties.
  • Functional Impact : Highly reactive due to chlorides, enabling use as a precursor in polymer synthesis. Unlike this compound, it is unsuitable for extraction due to hydrolytic instability .
  • Physical Properties : Higher melting point (102–104°C) and density (1.798 g/cm³) compared to the aliphatic bisphosphine oxide .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Bridge Substituents Bidentate Key Application
This compound 20664-29-3 -CH₂- Dioctylphosphine Yes Solvent extraction
Ethylenebis(dioctylphosphine) oxide N/A -C₂H₄- Dioctylphosphine Yes Nuclear reprocessing
Triphenylphosphine oxide 791-28-6 N/A Phenyl No Catalysis, stabilization
Diisopropylphosphine oxide 3151-45-3 N/A Isopropyl No Gas-phase reactions
Methylenebis(phosphonic dichloride) 1499-29-2 -CH₂- Phosphonic dichloride No Polymer precursor

Table 2: Physical Properties

Compound Melting Point (°C) Density (g/cm³) Solubility (Organic)
This compound Likely < 50 ~0.9 (est.) High
Triphenylphosphine oxide 156 1.18 Moderate
Methylenebis(phosphonic dichloride) 102–104 1.798 Low (hydrolyzes)

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